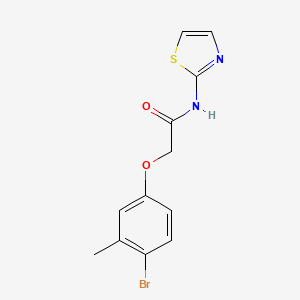

2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide involves a series of reactions. Initially, the esterification of p-bromo-m-cresol leads to the formation of 2-(4-bromo-3-methylphenoxy)acetate. Further reactions involve hydrazination, yielding 2-(4-Bromo-3-methyl phenoxy)acetohydrazide, followed by reactions with different aromatic aldehydes to produce N-(substituted benzylidiene)-2-(4-bromo-3-methyl phenoxy)acetamide. Finally, cyclization with thioglycolic acid yields the target compound (Fuloria, Fuloria, & Gupta, 2014).

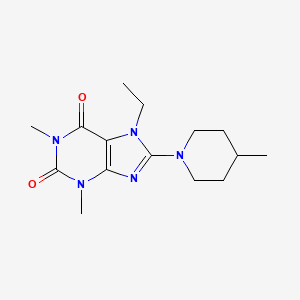

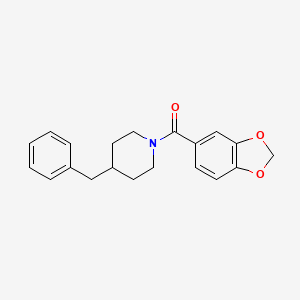

Molecular Structure Analysis

The molecular structure of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide and its derivatives is characterized using spectroscopic methods such as NMR, MS, and IR. These techniques provide insights into the compound's molecular configuration and the nature of its substituents. Structural analysis is essential for understanding the compound's chemical behavior and its interactions with biological systems.

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating a rich chemistry that can be leveraged for synthesizing novel derivatives with potentially enhanced biological activities. The reactivity of this compound is explored in the context of synthesizing bi-heterocyclic compounds that exhibit anti-diabetic and antimicrobial activities, showcasing its versatility (Abbasi et al., 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are critical for determining the compound's suitability for further applications. While specific studies on these physical properties were not highlighted, they are typically inferred through synthesis and structural analysis phases, guiding the development of compounds with desirable physical characteristics.

Chemical Properties Analysis

The chemical properties of 2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide, including its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are central to its utility in pharmaceutical and chemical research. The compound's ability to undergo cyclization and its reactions with different electrophiles to produce bi-heterocyclic compounds with potential therapeutic applications are of particular interest (Abbasi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The synthesis of derivatives related to "2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide" has been a focus of research due to their potential antimicrobial properties. For instance, studies have shown the synthesis of newer Schiff bases and thiazolidinone derivatives from related compounds, highlighting their evaluated antibacterial and antifungal activities (N. Fuloria, S. Fuloria, & R. Gupta, 2014). These derivatives demonstrate a methodical approach to chemical modification aimed at enhancing biological activity.

Antiproliferative Activity Studies

Another significant application area is the exploration of antiproliferative activities. Research into pyridine linked various substituted thiazole hybrids, synthesized through related compounds, has shown promising anticancer activity against specific cell lines, highlighting the potential for developing novel anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).

Photodynamic Therapy Application

Compounds related to "2-(4-bromo-3-methylphenoxy)-N-1,3-thiazol-2-ylacetamide" have also been explored for their utility in photodynamic therapy (PDT), a treatment methodology for cancer. The development of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with benzenesulfonamide groups containing a Schiff base, indicates their remarkable potential as Type II photosensitizers for cancer treatment in PDT (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Antioxidant Properties

Furthermore, research into bromophenol derivatives from the red alga Rhodomela confervoides has unveiled compounds with significant antioxidant properties, offering insights into potential applications in preventing oxidative stress-related diseases (Jielu Zhao et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromo-3-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-8-6-9(2-3-10(8)13)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSTHDERKLHDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=NC=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,1-dioxidothiomorpholin-4-yl)-4-oxobutyl]-3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5552965.png)

![5-butyl-4-ethyl-2-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5552971.png)

![2-{4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5552977.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![N,N-dimethyl-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinesulfonamide](/img/structure/B5553016.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)